molecular formula C9H9Br B2369068 (2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane CAS No. 135191-72-9

(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane

Cat. No.: B2369068
CAS No.: 135191-72-9
M. Wt: 197.075
InChI Key: YIEKXCRPVQXQFV-OEGUOQFFSA-N
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Description

(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane is a brominated derivative of cubane, a hydrocarbon with a unique cubic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane typically involves the bromination of cubane. This can be achieved through various methods, such as:

    Direct Bromination: Using bromine (Br2) in the presence of a catalyst or under UV light.

    Radical Bromination: Using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods: Industrial production methods would likely involve scaling up the laboratory procedures, ensuring safety and efficiency. This might include continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming cubane derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: Hydroxymethylcubane, aminomethylcubane.

    Oxidation: Cubane carboxylic acid.

    Reduction: Cubane.

Chemistry:

    High-Energy Materials: Due to its strained cubic structure, this compound can be used in the synthesis of high-energy materials for propellants and explosives.

Biology and Medicine:

    Drug Design: The unique structure of cubane derivatives can be exploited in drug design for creating molecules with specific geometric and electronic properties.

Industry:

    Materials Science: Cubane derivatives can be used in the development of novel materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane would depend on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

    Cubane: The parent hydrocarbon with a cubic structure.

    Methylcubane: A derivative with a methyl group instead of a bromomethyl group.

    Halogenated Cubanes: Other cubane derivatives with different halogens (e.g., chlorocubane, iodocubane).

Properties

IUPAC Name

1-(bromomethyl)cubane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEKXCRPVQXQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C12C3C4C1C5C4C3C25)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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